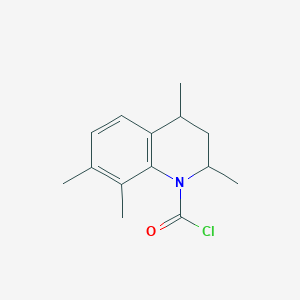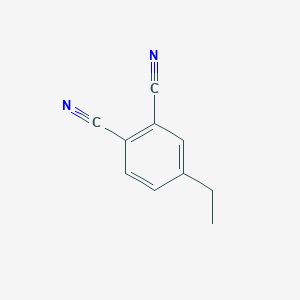
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is an organic compound characterized by its conjugated diene structure and the presence of a chlorine atom and two methyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- typically involves the chlorination of 2,3-dimethyl-1,3-butadiene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- can undergo various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Electrophilic Addition: Formation of 4-chloro-2,3-dimethylhexane derivatives.
Oxidation: Formation of epoxides or diols.
Substitution: Formation of 4-methoxy-2,3-dimethylhexadiene derivatives.
Aplicaciones Científicas De Investigación
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- involves its interaction with various molecular targets through its conjugated diene system. The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, the presence of the chlorine atom and methyl groups can influence its reactivity and interaction with enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler conjugated diene without substituents.
2,3-Dimethyl-1,3-butadiene: Lacks the chlorine atom but has similar methyl substituents.
4-Chloro-1,3-butadiene: Contains a chlorine atom but lacks the methyl groups.
Uniqueness
1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is unique due to its specific combination of a conjugated diene system, chlorine atom, and methyl groups. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.
Propiedades
| 105949-72-2 | |
Fórmula molecular |
C8H13Cl |
Peso molecular |
144.64 g/mol |
Nombre IUPAC |
4-chloro-2,3-dimethylhexa-1,3-diene |
InChI |
InChI=1S/C8H13Cl/c1-5-8(9)7(4)6(2)3/h2,5H2,1,3-4H3 |
Clave InChI |
RIDCARBEKJXPKS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C(=C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


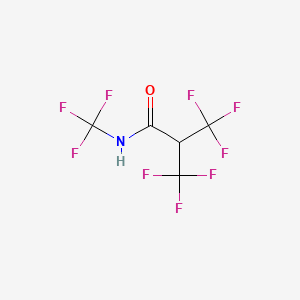

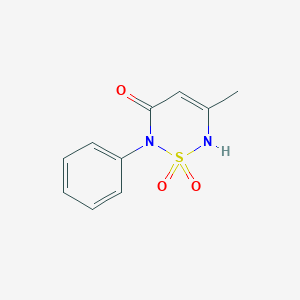
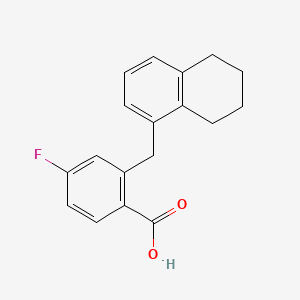

![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

